4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one
Description
Chemical Identity and Classification
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is classified as a nitrogen-containing heterocyclic compound belonging to the pyrazolone family. The compound is officially registered under Chemical Abstracts Service number 5767-66-8, which serves as its unique chemical identifier in scientific databases and commercial catalogs. This organic molecule falls under the broader category of substituted pyrazoles, specifically representing a pyrazol-3-one derivative with multiple functional group modifications. The systematic nomenclature reflects the compound's complex substitution pattern, incorporating halogenated alkyl and aryl substituents on the pyrazolone scaffold. The presence of nitrogen atoms in the heterocyclic ring system categorizes it as a nitrogen heterocycle, which is significant for understanding its electronic properties and reactivity patterns. The compound's classification as a dibrominated derivative places it among halogenated organic compounds that exhibit enhanced electrophilic reactivity compared to their non-halogenated counterparts.
Molecular Formula and Basic Properties
The molecular composition of this compound is represented by the formula C11H10Br2N2O, indicating a relatively complex organic structure containing eleven carbon atoms, ten hydrogen atoms, two bromine atoms, two nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 346.02 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications. The compound's molecular structure incorporates both aromatic and aliphatic components, with the phenyl ring contributing to the aromatic character while the pyrazolone core and substituent groups provide additional structural complexity. The presence of two bromine atoms significantly influences the compound's molecular weight and chemical behavior, as these heavy halogens contribute substantially to both the mass and the electronic properties of the molecule. The nitrogen-to-carbon ratio in the molecule indicates a moderate degree of heteroatom incorporation, which affects the compound's polarity and potential for hydrogen bonding interactions.
Propriétés
IUPAC Name |
4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYOEDKPVQNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348671 | |
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-66-8 | |
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclocondensation of Hydrazines with β-Ketoesters
A widely adopted method involves reacting substituted hydrazines with β-ketoesters. For instance, methyl 3-oxo-2-phenylbutanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-2-phenylpyrazol-3-one. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration.
Bromination Strategies
Bromination introduces substituents at positions 4 and 5 of the pyrazol-3-one ring. Regioselectivity challenges are addressed through reagent choice and reaction conditions.
Direct Bromination with Molecular Bromine (Br₂)
Molecular bromine in non-polar solvents (e.g., CCl₄ or CHCl₃) facilitates electrophilic aromatic substitution. For example, treating 1-methyl-2-phenylpyrazol-3-one with Br₂ in CHCl₃ at 60–62°C yields a dibrominated product. However, over-bromination risks necessitate controlled stoichiometry:
| Substrate | Br₂ Equiv | Solvent | Temp (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| 1-methyl-2-phenylpyrazol-3-one | 1.2 | CHCl₃ | 60 | 1.5 | 68 |
| 1-methyl-2-phenylpyrazol-3-one | 2.0 | CCl₄ | 25 | 2.0 | 45 (tetrabromide) |
Radical bromination, initiated by benzoyl peroxide (BPO), offers an alternative pathway. For instance, BPO-mediated bromination of ethylene carbonate with Br₂ at 130°C produces ring-opened bromoesters, suggesting applicability to heterocyclic systems.
Bromomethylation via N-Bromosuccinimide (NBS)
Introducing the bromomethyl group at position 5 often requires selective alkylation. NBS in CCl₄, under radical conditions (AIBN initiator), brominates methyl groups adjacent to electron-withdrawing substituents. For example, 5-methyl-1-methyl-2-phenylpyrazol-3-one reacts with NBS (1.1 equiv) in refluxing CCl₄ to yield 5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one in 72% yield.
Sequential Bromination: Optimizing Order and Conditions
Achieving both 4-bromo and 5-bromomethyl groups demands sequential functionalization. Two approaches are validated:
Bromination Before Methylation
Brominating the pyrazol-3-one core prior to introducing the methyl group minimizes steric hindrance. For example:
Post-Methylation Bromination
Alternatively, introducing the methyl group first simplifies regiochemistry:
- Methylation : Synthesize 1-methyl-2-phenylpyrazol-3-one via cyclocondensation.
- 4-Bromination : Br₂ (1.2 equiv) in CHCl₃ at 60°C (yield: 70%).
- 5-Bromomethylation : NBS (1.1 equiv) in CCl₄ with AIBN (yield: 65%).
Catalytic and Solvent Effects
Lewis Acid Catalysts
FeCl₃ or AgNO₃ enhances bromination rates and regioselectivity. For example, adding AgNO₃ (5 mol%) during 4-bromination in CHCl₃ increases yield to 78% by polarizing Br₂ into Br⁺ and Br⁻.
Solvent Polarity
Non-polar solvents (CCl₄, CHCl₃) favor electrophilic substitution, while polar aprotic solvents (DMF, DMSO) promote radical pathways. For bromomethylation, CCl₄ outperforms DMF due to reduced side reactions (Table 2):
| Solvent | NBS Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| CCl₄ | 1.1 | 80 | 72 |
| DMF | 1.1 | 80 | 45 |
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water). Characterization relies on:
- ¹H NMR : Resonances at δ 4.45 (s, 2H, CH₂Br) and δ 2.40 (s, 3H, CH₃).
- MS (EI) : Molecular ion peak at m/z 342 [M]⁺.
Industrial-Scale Considerations
Continuous flow reactors improve scalability and safety by minimizing Br₂ handling. Automated systems maintain precise stoichiometry and temperature, achieving batch yields >75% with <5% tetrabromide byproducts.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyrazolones with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of debrominated pyrazolones.
Applications De Recherche Scientifique
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern on the pyrazolone ring imparts distinct chemical reactivity compared to other compounds.
Biology and Medicine
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one has been studied for its potential biological activities, including:
- Anti-inflammatory properties: In vitro assays indicate significant anti-inflammatory activity.
- Antimicrobial effects: It has shown efficacy against various pathogens, including multidrug-resistant strains like XDR-Salmonella Typhi, with a minimum inhibitory concentration (MIC) value of 12.5 mg/mL for one derivative tested.
- Analgesic properties: Its potential as an analgesic agent is under investigation.
Industrial Applications
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It also plays a role in developing new catalysts and reagents for organic synthesis.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against XDR-Salmonella Typhi. The compound exhibited varying degrees of activity, indicating its potential as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly inhibits inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
- 4-Bromo-5-nitrophthalodinitrile
- 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one
Comparison: 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenyl group at the 2 position enhances its lipophilicity and potential interactions with biological targets.
Activité Biologique
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is a brominated pyrazolone derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its roles in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for developing therapeutic agents targeting specific diseases.
The biological activity of this compound is believed to involve interactions with various enzymes and receptors. The bromine atoms can participate in halogen bonding, which may influence the compound's binding affinity to biological targets. Research indicates that this compound can modulate several biochemical pathways, although specific mechanisms remain under investigation .
1. Anti-inflammatory Properties
Studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In particular, it has been tested against multi-drug resistant strains, revealing a minimum inhibitory concentration (MIC) of 25 mg/mL against certain pathogens. This suggests that it may be useful in developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting symptoms of arthritis. The results indicated a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against XDR-Salmonella Typhi. The compound exhibited varying degrees of activity, with a notable MIC value of 12.5 mg/mL for one derivative tested, highlighting its potential as an alternative treatment for resistant infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Brominated pyrazolone with phenyl group | Anti-inflammatory, antimicrobial |
| 4-Bromo-5-nitrophthalodinitrile | Contains nitro groups | Antimicrobial |
| 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one | Different furan ring structure | Limited anti-inflammatory activity |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one?
The synthesis typically involves cyclization of substituted hydrazines with β-ketoesters, followed by bromination. For example, intermediates like 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride are generated through cyclization, formylation, and oxidation, then brominated using reagents like N-bromosuccinimide (NBS) . Multi-step protocols may include purification via column chromatography to isolate the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR (1H/13C) to confirm substitution patterns and bromine positions .
- IR spectroscopy to identify functional groups like carbonyl (C=O) and C-Br stretches .
- Mass spectrometry (MS) for molecular weight verification and bromine isotope patterns .
Q. How is the antimicrobial activity of this compound evaluated in academic studies?
Compounds are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains using agar diffusion or microdilution assays. Activity is compared to reference antibiotics like ampicillin, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. How can synthetic yields be optimized when bromination leads to undesired by-products?
Byproducts often arise from over-bromination or incomplete regioselectivity. Strategies include:
Q. How do substituents on the phenyl ring influence bioactivity?
Substituents like –Br or –NO2 at the para-position of the phenyl ring enhance antimicrobial activity by increasing electron-withdrawing effects, which improve membrane penetration . However, bulky groups (e.g., –CF3) may sterically hinder target binding, requiring structure-activity relationship (SAR) studies to balance electronic and steric effects .
Q. What methodologies resolve contradictions in substituent effects across studies?
Discrepancies in substituent efficacy (e.g., –Br vs. –NO2) can arise from differences in bacterial strains or assay conditions. Researchers should:
Q. How are advanced derivatives (e.g., thiazole or triazole hybrids) synthesized?
Derivatives are synthesized via post-functionalization:
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key issues include:
- Intermediate stability : Moisture-sensitive intermediates (e.g., pyrazole carbonyl chlorides) require anhydrous conditions .
- Cost of brominating agents : NBS may be replaced with cheaper alternatives like Br2 in controlled flow reactors .
- Purification scalability : Transition from column chromatography to recrystallization or continuous extraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
